molecular formula C12H23NO10 B3056894 3-Trehalosamine CAS No. 75060-25-2

3-Trehalosamine

Cat. No.: B3056894
CAS No.: 75060-25-2
M. Wt: 341.31 g/mol
InChI Key: OHNBYBTUSOVUMK-PNKJYEMWSA-N
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Description

3-Trehalosamine is an amino sugar derivative of trehalose, where a hydroxyl group of trehalose is replaced with an amino group. It is a disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Trehalosamine can be synthesized through enzymatic and chemical methods. One common method involves the use of D-glucoside 3-dehydrogenase from Flavobacterium saccharophilum, which converts trehalose to 3-ketotrehalose. The 3-ketotrehalose is then subjected to reductive amination using sodium cyanoborohydride to yield this compound .

Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using microorganisms such as Nocardiopsis trehalosei sp. nov. The fermentation is carried out under controlled conditions, and the compound is extracted and purified using column chromatography and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Trehalosamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as acyl chlorides or alkyl halides.

Major Products:

Scientific Research Applications

3-Trehalosamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-trehalosamine involves its interaction with bacterial cell walls, leading to disruption of cell wall synthesis and inhibition of bacterial growth. It targets specific enzymes involved in cell wall biosynthesis, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

  • 2-Trehalosamine
  • 4-Trehalosamine
  • 6-Trehalosamine

Comparison: 3-Trehalosamine is unique due to its specific substitution at the 3-position of the glucose moiety. This substitution imparts distinct chemical and biological properties compared to other trehalosamine derivatives. For instance, 4-trehalosamine exhibits strong pH buffering activity near neutrality, while this compound is primarily known for its antimicrobial activity .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO10/c13-5-6(16)3(1-14)21-11(8(5)18)23-12-10(20)9(19)7(17)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5+,6-,7-,8-,9+,10-,11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNBYBTUSOVUMK-PNKJYEMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90996564
Record name Hexopyranosyl 3-amino-3-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90996564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75060-25-2
Record name 3-Trehalosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075060252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexopyranosyl 3-amino-3-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90996564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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